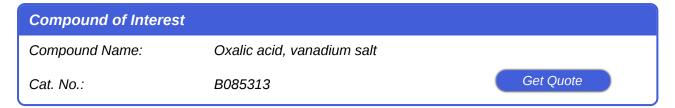


Synthesis and Characterization of Vanadium(III) Oxalate: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(III) oxalate, with the chemical formula $V_2(C_2O_4)_3$, is a key inorganic compound with growing interest in various scientific and industrial fields. Its utility as a precursor in the synthesis of vanadium-containing catalysts, advanced materials, and potentially in pharmaceutical applications necessitates a thorough understanding of its synthesis and material properties. This technical guide provides a comprehensive overview of the synthesis and characterization of vanadium(III) oxalate, offering detailed experimental protocols and a summary of its key analytical data.

Synthesis of Vanadium(III) Oxalate

The synthesis of vanadium(III) oxalate typically involves a two-step process: the formation of a vanadium(IV) oxalate (vanadyl oxalate) solution, followed by its chemical reduction to the desired vanadium(III) state.

Experimental Protocol: Synthesis of Vanadium(III) Oxalate Solution

This protocol is adapted from established methods for preparing vanadium(III) oxalate solutions.[1][2]



Materials:

- Vanadium pentoxide (V₂O₅)
- Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
- Sodium dithionite (Na₂S₂O₄)
- Deionized water

Procedure:

- Formation of Vanadium(IV) Oxalate Solution:
 - In a suitable reaction vessel, dissolve 350 g of oxalic acid dihydrate in 3000 g of deionized water with heating and stirring until the oxalic acid is completely dissolved.[1]
 - Gradually add 100 g of vanadium pentoxide to the oxalic acid solution while maintaining stirring. Ensure each portion of V₂O₅ dissolves completely before adding the next.[1]
 - The resulting solution will be a blue-colored vanadium(IV) oxalate solution.[1]
- Reduction to Vanadium(III) Oxalate Solution:
 - To the blue vanadium(IV) oxalate solution, slowly add 230 g of sodium dithionite in batches with continuous stirring.[1]
 - After the complete dissolution of sodium dithionite, the solution will turn green, indicating the formation of vanadium(III) oxalate.[1]

Note: The isolation of solid, pure vanadium(III) oxalate from this solution requires careful precipitation and purification steps, which are not explicitly detailed in the reviewed literature. This typically involves the addition of a miscible organic solvent to reduce the solubility of the vanadium(III) oxalate and induce precipitation, followed by filtration, washing with an appropriate solvent to remove impurities, and drying under vacuum or inert atmosphere to prevent oxidation.

Alternative Synthesis: Solid-State Reaction



An alternative approach involves the direct solid-state reaction of vanadium pentoxide and oxalic acid at elevated temperatures to produce vanadyl oxalate, which could potentially be reduced to vanadium(III) oxalate in a subsequent step.[3]

Characterization of Vanadium Oxalate

A comprehensive characterization of vanadium(III) oxalate is essential to confirm its identity, purity, and properties. The following sections detail the key analytical techniques employed. While specific data for pure, solid vanadium(III) oxalate is limited in the public domain, data for closely related vanadyl oxalate and other metal oxalate complexes provide valuable reference points.

Data Presentation

The following tables summarize the key quantitative data for vanadium oxalate and related compounds.

| Property | Value | Compound | Reference |
|------------------------------|---|--------------------------------------|-----------|
| Molecular Formula | V2(C2O4)3 | Vanadium(III) Oxalate | [1][2][4] |
| UV-Vis Absorption Maxima | 210 nm, 292 nm, 660 nm | Vanadium(III) Trisoxalate Complex | [5] |
| ~400 nm, ~555 nm | Aqueous [V(H ₂ O) ₆] ³⁺ | | |
| FTIR Characteristic Peaks | See Table 2 General | | [6][7][8] |
| Thermal Decomposition | See Table 3 | Vanadyl Oxalate Dihydrate | |

Table 1: Summary of Physical and Spectroscopic Data



| Vibrational Mode | Approximate Wavenumber (cm ⁻¹) | Assignment | Compound | Reference |
|---|--|------------------------------------|---------------------------|-----------|
| ν(C=O) asymmetric stretch | ~1640 - 1700 | Oxalate C=O stretching | General Metal Oxalates | [9] |
| ν(C-O) + ν(C-C) symmetric stretch | ~1320 - 1360 | Oxalate C-O and C-C stretching | General Metal Oxalates | [9] |
| ν(V=O) stretch | ~953 | Vanadyl bond in V(IV) complexes | Vanadyl Phthalocyanine | [7] |
| δ(O-C=O) | ~790 - 820 | O-C=O bending | General Metal Oxalates | _ |
| ν(V-O) stretch | ~518 | Vanadium- Oxygen bond | Vanadium(III) Complex | |

Table 2: Key FTIR Peak Assignments for Vanadium Oxalate and Related Compounds

Note: Specific peak positions for $V_2(C_2O_4)_3$ may vary.

| Decompositi on Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Solid Product | Reference |
|------------------------------|---------------------------|------------------|---------------------|---------------------------------|-----------|
| Dehydration | 131 - 221 | ~8.0 | H₂O | VOC ₂ O ₄ | |
| Decompositio n | 221 - 329 | ~38.2 | CO, CO ₂ | Vanadium Oxides | |
| Further Decompositio n | 329 - 499 | ~3.0 | CO ₂ | V2O5 | |

Table 3: Thermal Decomposition Data for Vanadyl Oxalate



Note: This data is for vanadyl (V(IV)) oxalate. The thermal decomposition of vanadium(III) oxalate is expected to follow a different pathway.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

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